3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
CAS No.: 51095-86-4
VCID: VC20748417
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, also known as (1'S,2'S)-Nicotine 1'-Oxide or Nicotine-cis-N-oxide, is a chemical compound with significant relevance in pharmacology and toxicology due to its relation to nicotine metabolism. This compound is classified under the category of nicotine derivatives and has garnered interest for its potential effects on human health and its role in tobacco research. 2.1.1 Structural Representation
Synthesis and ReactionsThe synthesis of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine typically involves the oxidation of nicotine derivatives or related pyrrolidine compounds. The specific synthetic routes can vary based on the desired purity and yield. Oxidation ProcessThe oxidation process generally utilizes reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to ensure that the stereochemistry is preserved. Biological Activity and Pharmacological RelevanceResearch indicates that this compound may exhibit varying biological activities compared to nicotine itself. Its role in nicotine metabolism can influence the pharmacokinetics and pharmacodynamics of tobacco products. Toxicological StudiesStudies have shown that nicotine N'-oxides, including this compound, may have different toxicological profiles than nicotine, potentially affecting their safety in consumption. Applications in ResearchDue to its structural relationship with nicotine, 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine is utilized in various research contexts: Tobacco ResearchIt serves as a valuable marker in studies assessing nicotine metabolism and its effects on human health. Pharmaceutical DevelopmentThe compound's unique properties make it a candidate for further investigation in drug development aimed at smoking cessation therapies. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 51095-86-4 | ||||||||
Product Name | 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | ||||||||
Molecular Formula | C10H14N2O | ||||||||
Molecular Weight | 178.23 g/mol | ||||||||
IUPAC Name | 3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | ||||||||
Standard InChI | InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | ||||||||
Standard InChIKey | RWFBQHICRCUQJJ-JQWIXIFHSA-N | ||||||||
Isomeric SMILES | C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | ||||||||
SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] | ||||||||
Canonical SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] | ||||||||
Appearance | Oil | ||||||||
Synonyms | (1’S,2’S)-trans-Nicotine 1’-Oxide; 3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl]pyridine; (1S-cis)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-Oxide; (1S,2S)-syn-Nicotine N’-oxide; (1’S,2’S)-trans-Nicotine-1’-N-oxide; 3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidin | ||||||||
PubChem Compound | 12313859 | ||||||||
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume